4-Fluoro-3-(morpholin-4-yl)aniline
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-(morpholin-4-yl)aniline typically involves the nucleophilic aromatic substitution of 4-fluoroaniline with morpholine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes using high-purity starting materials, precise temperature control, and efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-(morpholin-4-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic or electrophilic substitution reactions, replacing the fluorine or morpholine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives .
Scientific Research Applications
4-Fluoro-3-(morpholin-4-yl)aniline has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the development of biochemical assays and as a probe in biological studies.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds, including potential drug candidates.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-(morpholin-4-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and morpholine ring contribute to its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-morpholinoaniline: Similar structure but with different substitution patterns.
4-Fluoro-3-(4-morpholinyl)benzenamine: Another closely related compound with slight structural variations.
Uniqueness
4-Fluoro-3-(morpholin-4-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a fluorine atom and a morpholine ring makes it particularly valuable in medicinal chemistry for designing molecules with enhanced pharmacokinetic and pharmacodynamic profiles .
Biological Activity
4-Fluoro-3-(morpholin-4-yl)aniline, also known as 3-fluoro-4-morpholinoaniline, is a fluorinated aromatic amine with significant biological activity. Its molecular formula is C10H13FN2O, and it has garnered attention for its antibacterial properties and potential applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its antibacterial effects, interactions with biological targets, and potential applications in drug development.
- Molecular Formula : C10H13FN2O
- Molar Mass : Approximately 196.22 g/mol
- Appearance : White to off-white crystalline powder
- Melting Point : 121°C - 123°C
- Solubility : Soluble in chloroform and methanol
Antibacterial Activity
Research indicates that this compound exhibits notable antibacterial properties. Studies have shown its efficacy against various bacterial strains, making it a candidate for developing new antibiotics.
Key Findings:
- Antibacterial Efficacy : The compound has been tested against multiple bacterial strains, showing promising results comparable to established antibiotics such as Linezolid. Derivatives of this compound, particularly Schiff bases, have demonstrated enhanced biofilm inhibition capabilities .
- Minimum Inhibitory Concentration (MIC) : Modifications of this compound have led to sulfonamide and carbamate derivatives with favorable MIC values against various bacteria .
Table 1: Antibacterial Activity Overview
Compound Derivative | Bacterial Strain Tested | MIC (µg/mL) | Action Type (Bactericidal/Bacteriostatic) |
---|---|---|---|
Schiff Base A | E. coli | 15 | Bactericidal |
Schiff Base B | S. aureus | 20 | Bacteriostatic |
Original Compound | K. pneumoniae | 25 | Bactericidal |
The mechanism by which this compound exerts its antibacterial effects primarily involves the inhibition of bacterial cell wall synthesis. This is achieved through its interaction with penicillin-binding proteins (PBPs), leading to cell lysis and death of the bacteria .
Research Case Studies
Several studies have explored the biological activity of this compound:
- Study on Biofilm Formation : A recent study evaluated the efficacy of this compound against biofilm-forming bacteria. The results indicated a significant reduction in biofilm formation by up to 90% in certain strains, highlighting its potential as a treatment for biofilm-associated infections .
- Comparison with Linezolid : In a comparative study, derivatives of this compound were found to outperform Linezolid in inhibiting biofilm formation in various bacterial strains, suggesting that modifications to the original compound could enhance its therapeutic potential .
Applications in Nanotechnology
Beyond its antibacterial properties, this compound has been studied for its ability to modify nanomaterials. When incorporated into phenylenediamine carbon nanodots, it significantly improved their photoluminescence quantum yield, indicating potential applications in developing advanced light-emitting materials.
Properties
IUPAC Name |
4-fluoro-3-morpholin-4-ylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O/c11-9-2-1-8(12)7-10(9)13-3-5-14-6-4-13/h1-2,7H,3-6,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZHNTGNWHZZPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC(=C2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.